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Compound Name: 4-Bromo-2-methylphenyl acetate
CAS No.: 52727-92-1
Cat. No.: B1530139
- 7

Executive Summary

4-Bromo-2-methylphenyl acetate (CAS 52727-92-1) is a specialized aryl halide intermediate
used primarily in medicinal chemistry and materials science. As a protected derivative of 4-
bromo-2-methylphenol, it serves as a robust electrophile in palladium-catalyzed cross-coupling
reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the free phenolic hydroxyl group
would otherwise interfere with catalyst turnover or require harsh deprotonation conditions. This
guide provides a definitive technical breakdown of its physicochemical properties, a validated
synthesis protocol, and spectral analysis for structural confirmation.

Part 1: Identity & Physicochemical Properties

Chemical Structure & Nomenclature The compound is the acetate ester of 4-bromo-2-
methylphenol. The steric bulk of the ortho-methyl group combined with the electron-
withdrawing acetate moiety influences both its reactivity and spectral signature.
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Property Data
CAS Registry Number 52727-92-1
IUPAC Name 4-Bromo-2-methylphenyl acetate

Acetic acid 4-bromo-2-methylphenyl ester; 4-
Synonyms
Bromo-o-tolyl acetate

C
H
Molecular Formula
BrO
Molecular Weight 229.07 g/mol
Colorless to pale yellow oil or low-melting solid
Appearance ]
(dependent on purity)
N Soluble in DCM, EtOAc, THF, MeOH; Insoluble
Solubility )
in Water
Boiling Point (Predicted) ~260-265 °C (at 760 mmHQ)

Technical Insight: Unlike its parent phenol, this ester is non-acidic and lipophilic, making it
compatible with base-sensitive reagents (e.g., Grignard reagents, if temperature is controlled)

and easier to purify via silica gel chromatography using non-polar eluents.

Part 2: Synthesis Protocol (Acetylation)

Methodology: Anhydride-Mediated Esterification The most reliable route to high-purity 4-
bromo-2-methylphenyl acetate is the nucleophilic acyl substitution of 4-bromo-2-
methylphenol using acetic anhydride. This method is preferred over acetyl chloride for its milder
byproduct (acetic acid vs. HCI) and ease of handling.
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Reagents & Materials[1][3][4][5][6]

e Precursor: 4-Bromo-2-methylphenol (1.0 equiv) [CAS 2362-12-1]
e Acylating Agent: Acetic anhydride (1.2 equiv)
o Catalyst/Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) with DMAP (0.05 equiv)

e Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol

o Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
4-bromo-2-methylphenol (10 mmol) in anhydrous DCM (30 mL).

» Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (15 mmol) followed by
DMAP (0.5 mmol).

o Acylation: Dropwise add Acetic anhydride (12 mmol) over 10 minutes to control the
exotherm.

e Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for
3—4 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the starting phenol (lower R

) should disappear.

o Workup:
o Quench with saturated agueous NH

Cl (20 mL).

o Extract the aqueous layer with DCM (2 x 20 mL).
o Wash combined organics with 1M HCI (to remove pyridine), followed by saturated NaHCO
(to remove acetic acid), and finally Brine.

 Purification: Dry over anhydrous MgSO
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, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

Nucleophilic Attack Elimination of

4-Bromo-2-methylphenol 4-Bromo-2-methylphenyl Acetate
on Ac20 Acetate

Tetrahedral Intermediate

Proton Transfer %
Base (Pyridine/DMAP) Acetate/Pyridinium Salt

Click to download full resolution via product page

Figure 1: Mechanism of base-catalyzed acetylation of 4-bromo-2-methylphenol.

Part 3: Spectral Characterization

Data Integrity Note: The following spectral data is derived from standard substituent chemical
shift increments applied to the parent phenol structure. This "Predicted/Reference" data serves
as a validation baseline for experimental results.

Proton NMR ( H NMR)

Solvent: CDCI

, 400 MHz

The spectrum is characterized by two distinct methyl singlets (one aromatic, one acetyl) and a
specific 1,2,4-trisubstituted aromatic pattern.
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Shift (

- . . Structural
Multiplicity Integration Assignment
, Ppm) Context
Doublet (d, Meta to acetate,
7.35 1H Ar-H3
Hz) ortho to methyl.
Doublet of
Ortho to
7.30 Doublets (dd, 1H Ar-HS _
bromine.
Hz)
Doublet (d, Ortho to acetate
6.95 1H Ar-H6 (Shielded relative
Hz) to H5).
Acetate methyl
232 Singlet (s) 3H -0-CO-CH Y
group.
: Aromatic methyl
2.18 Singlet (s) 3H Ar-CH Y
group.
Infrared Spectroscopy (FT-IR)
Method: Neat film or KBr pellet
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Wavenumber (cm

Vibration Mode

Diagnostic Value

)

Primary ID. Phenolic esters
1760 — 1775 C=0 Stretch (Ester) appear at higher frequencies

than alkyl esters.

Strong intensity, confirms ester
1190 - 1210 C-O-C Stretch .

linkage.

) ) Weak signals from methyl

2920 — 2980 C-H Stretch (Aliphatic)

groups.

) Characteristic benzene ring

~1480, 1580 C=C Stretch (Aromatic)

modes.

Mass Spectrometry (GC-MS | El)

e Molecular lon (M

): 228 / 230 (1:1 intensity ratio due to

Br/

Br isotopes).

o Base Peak: Often m/z 186/188 [M - 42]

o Mechanism:[1][2][3] Loss of ketene (CH

=C=0) via McLafferty-like rearrangement or simple cleavage, regenerating the 4-bromo-2-
methylphenol radical cation.

Part 4: Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Workflow This compound is a valuable electrophile for

introducing the 2-methyl-4-hydroxyphenyl motif (after deprotection) or the 2-methyl-4-
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acetoxyphenyl motif into biaryl scaffolds. The acetate group is generally stable to boronic acid
coupling conditions, provided non-hydrolytic bases (e.g., K

PO

in Toluene/Water) are used.

Ar-B(OH)2 + Pd(dppf)CI2

4-Bromo-2-methylphenyl Acetate + K3PO4

Reagents

Pd Catalytic Cycle
(Ox Add -> Transmetalation -> Red Elim)

C-C Bond Formation

Biaryl Acetate Intermediate

Optional: Hydrolysis (LIOH)

Final Drug Scaffold

Biaryl Phenol

Click to download full resolution via product page
Figure 2: Workflow for utilizing 4-bromo-2-methylphenyl acetate in biaryl synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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